molecular formula C15H16O6 B13936054 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester CAS No. 828932-94-1

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester

Katalognummer: B13936054
CAS-Nummer: 828932-94-1
Molekulargewicht: 292.28 g/mol
InChI-Schlüssel: IZSXXHXGMAHJPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups, including hydroxyl and methoxy groups, which contribute to its reactivity and versatility.

Vorbereitungsmethoden

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester typically involves several steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester can be compared with similar compounds such as:

    2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester: This compound has a phenylmethyl ester group instead of a methyl ester group, which can influence its reactivity and applications.

    2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester: The difference in the number and position of methoxy groups can affect the compound’s chemical properties and biological activities

Eigenschaften

CAS-Nummer

828932-94-1

Molekularformel

C15H16O6

Molekulargewicht

292.28 g/mol

IUPAC-Name

methyl 4-hydroxy-5,6,8-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H16O6/c1-18-11-7-12(19-2)14(20-3)13-9(11)5-8(6-10(13)16)15(17)21-4/h5-7,16H,1-4H3

InChI-Schlüssel

IZSXXHXGMAHJPH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C2=C1C=C(C=C2O)C(=O)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.